Carbonic acid methyl ester 2-vinyl-indan-2-yl ester
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Overview
Description
Preparation Methods
The synthesis of carbonic acid methyl ester 2-vinyl-indan-2-yl ester typically involves esterification reactions. One common method is the Fischer esterification, which involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . Another method includes the acylation of alcohols with acid halides or acid anhydrides . Industrial production methods often utilize these esterification reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Carbonic acid methyl ester 2-vinyl-indan-2-yl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbonic acid methyl ester 2-vinyl-indan-2-yl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbonic acid methyl ester 2-vinyl-indan-2-yl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Carbonic acid methyl ester 2-vinyl-indan-2-yl ester can be compared with other esters and carbonic acid derivatives. Similar compounds include:
Methyl acetate: Another ester with different chemical properties and applications.
Ethyl acetate: Commonly used as a solvent in various industries.
Carbonic acid ethyl ester: Similar in structure but with different reactivity and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2-ethenyl-1,3-dihydroinden-2-yl) methyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-13(16-12(14)15-2)8-10-6-4-5-7-11(10)9-13/h3-7H,1,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZITQDFZLMNBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1(CC2=CC=CC=C2C1)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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